5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene
Description
5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene is a polyhalogenated aromatic compound featuring bromine, chlorine, fluorine, and an isothiocyanate functional group on a benzene ring. Its molecular formula is C₇H₂BrClFNS, with a calculated molecular weight of 266.52 g/mol. The substituents are positioned at 1-chloro, 2-isothiocyanate, 3-fluoro, and 5-bromo, creating a sterically and electronically complex structure. The isothiocyanate group (–N=C=S) is highly reactive, enabling applications in synthesizing thioureas, heterocycles, and pharmaceutical intermediates .
Properties
CAS No. |
1000572-98-4 |
|---|---|
Molecular Formula |
C7H2BrClFNS |
Molecular Weight |
266.52 g/mol |
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
InChI Key |
PEZYIXYCLBLUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate typically involves the reaction of 4-Bromo-2-chloro-6-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:
4-Bromo-2-chloro-6-fluoroaniline+Thiophosgene→4-Bromo-2-chloro-6-fluorophenylisothiocyanate+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Thiourea derivatives: Formed from nucleophilic substitution with amines.
Coupled products: Formed from cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
4-Bromo-2-chloro-6-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituent positions, molecular weights, and key functional groups of the target compound with analogous derivatives:
Key Observations:
- In contrast, GEO-03723 places bromine at position 2 and fluorine at position 1, altering electronic effects and reactivity.
- Functional Group Reactivity :
- The isothiocyanate group in the target compound and GEO-03723 facilitates nucleophilic additions (e.g., with amines to form thioureas), whereas methylthio in GEO-04054 is less reactive .
- The iodine in 1-Bromo-3-chloro-5-fluoro-2-iodobenzene () enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), but this is absent in the target compound .
Biological Activity
5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C7H2BrClFNS. Its structure features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an isothiocyanate functional group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.
The biological activity of 5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene primarily involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group reacts with amino groups on proteins, leading to the formation of stable thiourea linkages. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research.
Biological Activities
Antimicrobial Activity
Research indicates that compounds similar to 5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have demonstrated that isothiocyanates can inhibit the growth of various bacteria and fungi, including:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1 - 4 | |
| Escherichia coli | 12.5 - 25 | |
| Candida albicans | 6.25 - 25 |
Enzyme Inhibition
The compound has also been shown to inhibit specific enzymes, which can be crucial for therapeutic applications. For example, the inhibition of certain proteases by isothiocyanates has been documented, suggesting potential uses in cancer therapy.
Case Studies
-
Antimicrobial Efficacy
A study published in MDPI evaluated various isothiocyanate derivatives for their antimicrobial activity. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced potency against Gram-positive and Gram-negative bacteria. The study highlighted that 5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene could serve as a lead compound for developing new antimicrobial agents . -
Enzyme Interaction Studies
Another research effort focused on the interaction of isothiocyanates with enzymes involved in metabolic pathways. The study found that 5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene effectively inhibited certain enzymes at low concentrations, indicating its potential as a biochemical probe in enzyme studies.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of 5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
